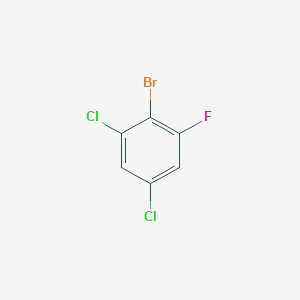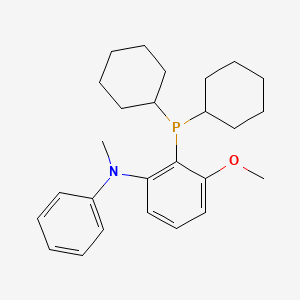
Zheda-Phos
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zheda-Phos is a newly developed, readily available, and air-stable monophosphine ligand. It has gained significant attention in the field of organic synthesis due to its effectiveness in palladium-catalyzed reactions, particularly the monoarylation of acetone with aryl chlorides .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Zheda-Phos involves a ligand-free copper-catalyzed amination followed by nucleophilic substitution. The synthetic route is designed to incorporate steric prominence on the carbazole moiety, which enhances its reactivity and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using palladium catalysts and optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
Zheda-Phos primarily undergoes palladium-catalyzed monoarylation reactions. It is highly effective in the α-monoarylation of acetone with aryl chlorides . The reaction rate is of first-order dependence with the aryl chloride .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, aryl chlorides, and acetone. The reactions are typically conducted under mild conditions with high selectivity and yield .
Major Products Formed
The major products formed from reactions involving this compound are monoarylated acetone derivatives. These products are valuable intermediates in the synthesis of various organic compounds .
科学的研究の応用
Zheda-Phos has a wide range of applications in scientific research:
作用機序
The mechanism of action of Zheda-Phos involves its role as a ligand in palladium-catalyzed reactions. It facilitates the formation of palladium complexes that undergo oxidative addition, transmetallation, and reductive elimination steps. These steps are crucial for the successful monoarylation of acetone with aryl chlorides .
類似化合物との比較
Similar Compounds
Gorlos-Phos: Another monophosphine ligand used in palladium-catalyzed reactions.
LB-Phos: Known for its effectiveness in activating carbon-chlorine bonds.
Uniqueness of Zheda-Phos
This compound stands out due to its high stability, availability, and effectiveness in specific palladium-catalyzed reactions. Its unique steric and electronic properties make it a valuable ligand in organic synthesis .
特性
IUPAC Name |
2-dicyclohexylphosphanyl-3-methoxy-N-methyl-N-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36NOP/c1-27(21-13-6-3-7-14-21)24-19-12-20-25(28-2)26(24)29(22-15-8-4-9-16-22)23-17-10-5-11-18-23/h3,6-7,12-14,19-20,22-23H,4-5,8-11,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQZJEABZKJTBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=C(C(=CC=C2)OC)P(C3CCCCC3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1398565-95-1 |
Source


|
| Record name | [2-Dicyclohexylphosphino-3-methoxy-N-methyl-N-phenylbenzenamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

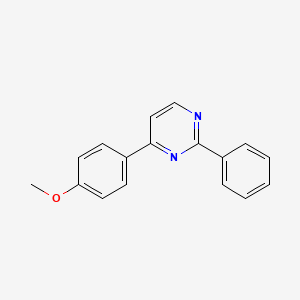
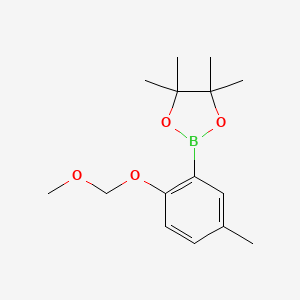
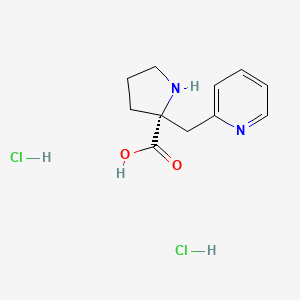

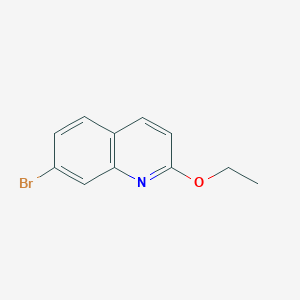

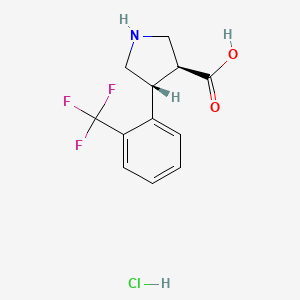
![N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6336820.png)
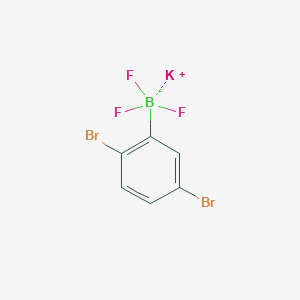
![2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate](/img/structure/B6336825.png)
![ethyl 2-[3-(1H-indol-2-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6336838.png)
